

# Using 6-Chloro-4-methylpyridazin-3-amine in kinase inhibitor synthesis

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## Compound of Interest

Compound Name: 6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603

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## Application Notes & Protocols

Topic: Strategic Use of **6-Chloro-4-methylpyridazin-3-amine** in the Synthesis of Kinase Inhibitors

## Introduction: The Pyridazine Scaffold as a Privileged Hinge-Binder

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of modern drug discovery. The pyridazine nucleus is recognized as a "privileged scaffold" due to its intrinsic ability to modulate physicochemical properties and improve the ADME/toxicity profile of drug candidates.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, enabling potent and specific interactions with the highly conserved hinge region of the ATP-binding pocket in numerous kinases.[2]

This guide focuses on the strategic application of **6-Chloro-4-methylpyridazin-3-amine**, a highly versatile and functionalized starting material for the synthesis of next-generation kinase inhibitors. The molecule possesses two key reactive handles:

- A C6-Chloro Group: An ideal site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents to build out the core inhibitor structure.

- A C3-Amino Group: A nucleophilic center that can be further derivatized or serve as a critical hydrogen bond donor for kinase hinge binding.

This combination makes it an exemplary building block for targeting key oncogenic kinases, such as c-Met, where pyridazine-based compounds have shown significant promise.<sup>[3][4]</sup> These notes provide detailed, field-proven protocols for the two most critical transformations involving this reagent: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

## Reagent Profile and Safety

### Physicochemical Properties

Property	Value	Source
IUPAC Name	6-chloro-4-methylpyridazin-3-amine	[5]
CAS Number	64068-00-4	[5][6]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	[5]
Molecular Weight	143.57 g/mol	[5]
Appearance	White to off-white crystalline powder	[7]
Storage	Keep in a dark place, inert atmosphere, 2-8°C	

### Safety and Handling

**6-Chloro-4-methylpyridazin-3-amine** is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood by trained personnel.<sup>[7]</sup>

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).<sup>[5]</sup>
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use a respirator if handling outside of a fume hood.<sup>[7]</sup>

- Handling: Avoid creating dust. Ensure proper ventilation. Keep away from oxidizing agents.

[7]

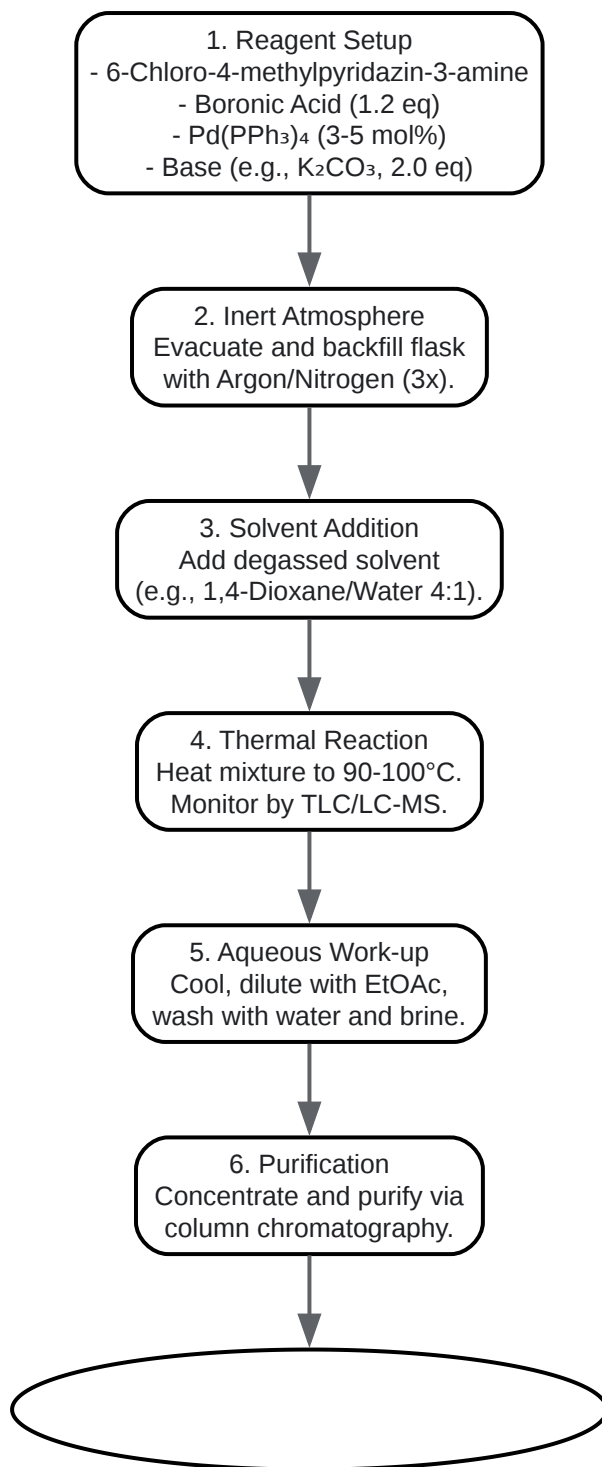
## Core Synthetic Strategy I: Suzuki-Miyaura C-C Bond Formation

### Principle and Mechanistic Insight

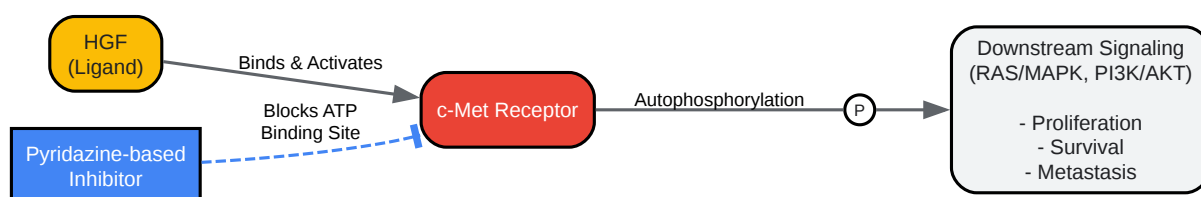
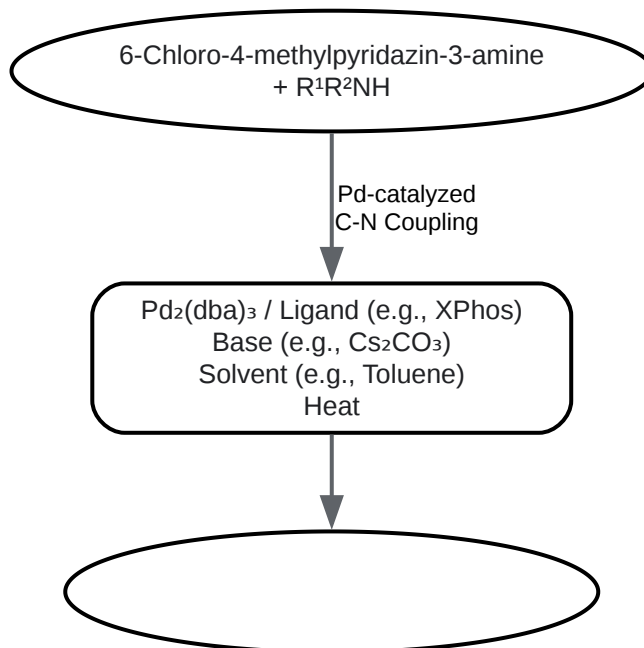
The Suzuki-Miyaura coupling is the cornerstone reaction for elaborating the 6-chloro-4-methylpyridazine scaffold. It facilitates the formation of a carbon-carbon bond between the electron-deficient C6 position of the pyridazine and a variety of aryl or heteroaryl boronic acids. This is the most common method for installing moieties that will occupy the solvent-exposed region of the kinase ATP pocket.

The choice of a robust palladium catalyst, such as  $\text{Pd}(\text{PPh}_3)_4$ , is critical.[8] The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group is transferred from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the final C-C bond and regenerate the active palladium(0) catalyst.[9]

## Suzuki-Miyaura Coupling Workflow



## Buchwald-Hartwig Amination Transformation



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